![molecular formula C10H15NO5 B12621232 Ethyl 2-{[(1E)-N-acetylethanimidoyl]oxy}-3-oxobutanoate CAS No. 917598-70-0](/img/structure/B12621232.png)
Ethyl 2-{[(1E)-N-acetylethanimidoyl]oxy}-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[(1E)-N-acetylethanimidoyl]oxy}-3-oxobutanoate is an organic compound with a complex structure that includes ester and imidoyl functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(1E)-N-acetylethanimidoyl]oxy}-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with N-acetylethanimidoyl chloride under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the imidoyl chloride to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-{[(1E)-N-acetylethanimidoyl]oxy}-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and other derivatives
Aplicaciones Científicas De Investigación
Ethyl 2-{[(1E)-N-acetylethanimidoyl]oxy}-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-{[(1E)-N-acetylethanimidoyl]oxy}-3-oxobutanoate involves its interaction with specific molecular targets. The ester and imidoyl groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the imidoyl functionality.
Ethyl 2-methylacetoacetate: Another ester with a methyl group, used in similar synthetic applications.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Propiedades
Número CAS |
917598-70-0 |
|---|---|
Fórmula molecular |
C10H15NO5 |
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
ethyl 2-(N-acetyl-C-methylcarbonimidoyl)oxy-3-oxobutanoate |
InChI |
InChI=1S/C10H15NO5/c1-5-15-10(14)9(6(2)12)16-8(4)11-7(3)13/h9H,5H2,1-4H3 |
Clave InChI |
KAGKUDVUOAEVOU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)C)OC(=NC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


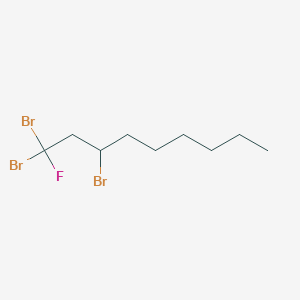
![Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate](/img/structure/B12621163.png)
![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)-](/img/structure/B12621170.png)

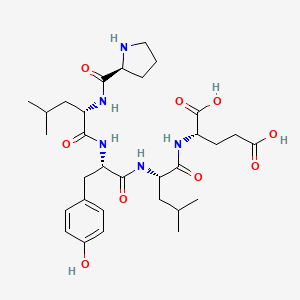
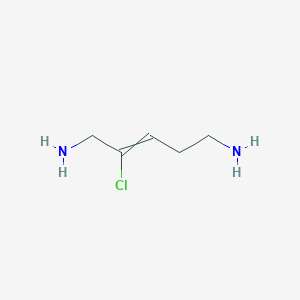
![(2S)-2-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B12621206.png)
![(1E,2E)-N~1~,N~2~-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine](/img/structure/B12621216.png)
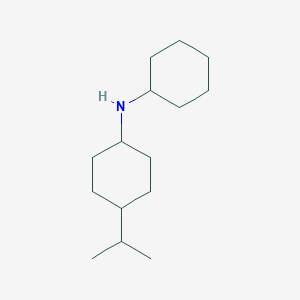
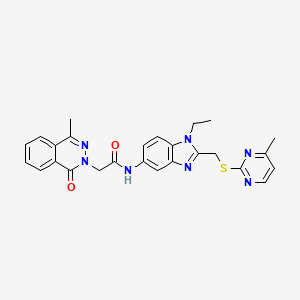
![{2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B12621225.png)

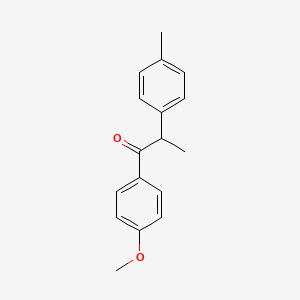
![2-((8-(4-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B12621234.png)
